Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester (CAS: 2308507-34-6) is a chiral carbamate derivative characterized by a tert-butyl ester group and a stereospecific ethyl chain linked to a 4-(4-methyl-5-thiazolyl)phenyl moiety. Its molecular formula is C₁₆H₂₀N₂O₂S, with a molar mass of 304.41 g/mol . The compound’s structure includes a thiazole ring substituted with a methyl group at position 5, which may confer unique electronic and steric properties compared to simpler carbamates. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or protective group in peptide synthesis .
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C17H22N2O2S/c1-11(19-16(20)21-17(3,4)5)13-6-8-14(9-7-13)15-12(2)18-10-22-15/h6-11H,1-5H3,(H,19,20) |
InChI Key |
RJJHLQJCHIINDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Formation from Amines and Alkyl Chloroformates
The most straightforward approach involves reacting the chiral amine intermediate, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]amine, with tert-butyl chloroformate to form the carbamate ester.
$$
\text{Amine} + \text{(CH}3)3\text{COCOCl} \rightarrow \text{Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester}
$$
- Conditions:
- Base (e.g., triethylamine or pyridine) to neutralize HCl formed
- Low temperature (0–5 °C) to avoid side reactions
- Solvent: dichloromethane or ethyl acetate
This method is widely used due to its simplicity and high yield for carbamate esters with bulky tert-butyl groups.
Use of Di-tert-butyl Dicarbonate (Boc2O) with Amines
An alternative and milder method involves reacting the amine with di-tert-butyl dicarbonate to form the tert-butyl carbamate directly.
-
- Avoids hazardous phosgene derivatives
- Mild reaction conditions
- High selectivity for carbamate formation
-
- Mix amine with Boc2O in the presence of a base such as sodium bicarbonate or triethylamine
- Solvent: dichloromethane or acetonitrile
- Room temperature to slight heating (25–40 °C)
- Reaction time: 1–24 hours depending on scale and substrate
This method is particularly suitable for sensitive chiral amines and has been reported for similar carbamate syntheses.
Curtius Rearrangement Approach
For some carbamates, especially those with complex substituents, a Curtius rearrangement can be employed starting from the corresponding carboxylic acid:
- Step 1: Conversion of carboxylic acid to acyl azide using sodium azide and di-tert-butyl dicarbonate.
- Step 2: Thermal rearrangement of acyl azide to isocyanate intermediate.
- Step 3: Trapping of isocyanate with tert-butanol to form the tert-butyl carbamate.
This method allows the introduction of the carbamate group with retention of stereochemistry and is useful for aromatic and heteroaromatic systems like thiazolyl derivatives.
Epoxide Ring Opening with Amines Followed by Carbamate Formation
A multi-step synthesis involving:
- Preparation of an epoxide intermediate such as (S)-(1-oxiranyl-2-phenylethyl) carbamic acid 1,1-dimethylethyl ester.
- Nucleophilic ring opening of the epoxide by the amine fragment bearing the thiazolyl moiety.
- Purification and isolation of the carbamate product.
This approach is described in patent literature for related compounds and allows for stereoselective synthesis with control over chiral centers.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkyl Chloroformate Reaction | Amine + tert-butyl chloroformate, base, DCM, 0–5 °C | Simple, high yield, well-established | Use of corrosive reagents (chloroformates) | 80–95 |
| Di-tert-butyl Dicarbonate (Boc2O) | Amine + Boc2O, base, RT to 40 °C, DCM or MeCN | Mild, selective, safe alternative | Longer reaction time | 75–90 |
| Curtius Rearrangement | Carboxylic acid + NaN3 + Boc2O, heat, tert-butanol | Retains stereochemistry, versatile | Multi-step, requires thermal control | 60–85 |
| Epoxide Ring Opening | Epoxide intermediate + amine, methanol, reflux | Stereoselective, versatile | Multi-step, requires epoxide synthesis | 65–85 |
Research Findings and Notes
- Stereochemistry Control: The chiral center at the ethyl linkage is crucial for biological activity; thus, synthetic routes emphasize stereochemical retention or selective synthesis.
- Protecting Group Stability: The tert-butyl ester group provides stability during synthesis and can be cleaved under acidic conditions if needed for further derivatization.
- Catalytic Improvements: Recent advances include the use of catalysts and phase-transfer agents to improve reaction rates and reduce by-products in carbamate synthesis.
- Safety Considerations: Traditional phosgene-based methods are being replaced by safer reagents like Boc2O and CDI for environmental and handling reasons.
Chemical Reactions Analysis
Key Synthetic Approaches:
Stereochemical Considerations :
-
The (1S)-chiral center requires asymmetric induction during synthesis, potentially via chiral auxiliaries or enantioselective catalysis.
-
Thiazole ring installation may involve cyclization of thioamides or cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-thiazole linkage .
Stability and Degradation
Carbamates generally exhibit robust stability under physiological and synthetic conditions, but specific environments induce decomposition:
Stability Profile:
Proteolytic Stability :
The tert-butyl group confers resistance to enzymatic cleavage, making this compound suitable for drug-design applications requiring prolonged stability .
Reactivity in Organic Transformations
The compound participates in reactions characteristic of carbamates and aromatic heterocycles:
Carbamate Deprotection:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane.
-
Product : Free amine (N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]amine) .
Thiazole Reactivity:
-
Electrophilic Substitution : Limited due to electron-withdrawing effects of the carbamate.
-
Metal Coordination : Thiazole’s nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Cross-Coupling Reactions:
The aryl-thiazole moiety may undergo:
-
Suzuki-Miyaura Coupling : For biaryl formation (requires Pd catalysts).
-
Buchwald-Hartwig Amination : Introduction of nitrogen substituents .
Interaction with Biological Targets (Preliminary Insights)
While pharmacological studies are beyond this scope, preliminary data suggest:
Scientific Research Applications
MFCD30741909 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, MFCD30741909 is used to study the interactions between small molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic effects and is used in drug discovery and development.
Mechanism of Action
The mechanism of action of MFCD30741909 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Substituent Diversity :
- The target compound’s thiazole ring distinguishes it from halogenated (e.g., bromo/fluoro in ) or hydroxylated analogues (e.g., ). Thiazole derivatives often exhibit enhanced metabolic stability and binding affinity in medicinal chemistry applications .
- Tert-butyl esters (present in the target and ) are commonly used for steric protection of amines, whereas benzyl esters (e.g., ) offer orthogonal deprotection strategies .
Molecular Weight and Polarity :
Key Findings :
- The target compound’s thiazole ring may enhance interactions with biological targets (e.g., kinase enzymes) compared to non-heterocyclic analogues .
- Halogenated derivatives (e.g., ) are often prioritized in drug discovery for improved bioavailability and target engagement .
Stability and Reactivity
- Tert-butyl esters (target compound, ) are stable under basic conditions but cleaved by acids, whereas benzyl esters (e.g., ) require hydrogenolysis .
- The electron-deficient thiazole ring in the target compound may increase susceptibility to nucleophilic attack compared to phenyl or aliphatic substituents .
Biological Activity
Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester, also known as (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate, is a chemical compound with notable biological activities. Its molecular formula is C17H22N2O2S, and it has a molar mass of 318.43 g/mol. This compound has garnered attention in various research domains due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molar Mass | 318.43 g/mol |
| Density | 1.128±0.06 g/cm³ (Predicted) |
| Boiling Point | 452.9±45.0 °C (Predicted) |
| pKa | 11.92±0.46 (Predicted) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects in different biological systems, including its potential as an anti-cancer agent and its role in inhibiting specific enzymes.
Anticancer Activity
Research indicates that carbamic acid derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-carbamate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Tumor Growth
In a preclinical study involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell growth. The mechanism was primarily attributed to the activation of caspase pathways leading to apoptosis.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Table: Enzyme Inhibition Data
The proposed mechanism of action for the biological activities of this compound involves:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
- Enzyme Interaction : Binding to active sites of target enzymes, leading to functional inhibition.
Toxicological Profile
While the biological activity is promising, understanding the toxicological aspects is crucial for therapeutic applications. Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully elucidate its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this carbamic acid ester, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of carbamic acid esters typically involves coupling a primary or secondary amine with a chloroformate or carbonylating agent. For example, diphenylphosphoryl azide (DPPA) has been used in carbamate formation via Curtius rearrangement or direct coupling under mild conditions . To optimize yields, employ anhydrous solvents (e.g., THF or DCM) and catalytic bases like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the tert-butyl-protected product. Monitoring by TLC or HPLC ensures intermediate stability and purity .
Q. How can the stereochemical integrity of the (S)-configured ethyl group be preserved during synthesis?
- Methodological Answer : Chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can maintain enantiomeric purity. Alternatively, enzymatic methods or chiral stationary-phase HPLC may separate enantiomers post-synthesis. For Boc-protected amines, avoid acidic conditions during deprotection to prevent racemization .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : 1H NMR detects the tert-butyl singlet (δ ~1.4 ppm) and thiazole protons (δ 7.5–8.5 ppm). 13C NMR confirms carbamate carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- IR : Carbamate C=O stretching (~1700 cm⁻¹) and N-H (if deprotected) absorption bands .
Advanced Research Questions
Q. How does the thiazole moiety influence the compound’s electronic properties and reactivity?
- Methodological Answer : The 4-methyl-5-thiazolyl group is electron-deficient due to the aromatic heterocycle, enhancing electrophilic substitution reactivity. Computational studies (DFT) can map electron density distributions, while Hammett constants quantify substituent effects. Experimentally, UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) assess electronic interactions .
Q. What strategies mitigate Boc-group instability under specific experimental conditions?
- Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile. Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl; instead, use milder deprotection agents (e.g., HCl in dioxane). Stability assays (TLC/HPLC under varying pH/temperature) quantify degradation kinetics. For long-term storage, maintain anhydrous, low-temperature conditions .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition of proteases or kinases. The thiazole ring may chelate metal ions in active sites.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) to target proteins.
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) or use fluorescent tags to track permeability in cell lines .
Q. What analytical approaches resolve contradictions in stability data reported across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or impurity effects. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with controlled variables. Pair HPLC purity data with mass spectrometry to identify degradation byproducts. Statistical tools (e.g., ANOVA) differentiate systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
